molecular formula C48H83N3O6 B160434 Lithium ionophore VIII CAS No. 133338-85-9

Lithium ionophore VIII

Cat. No.: B160434
CAS No.: 133338-85-9
M. Wt: 798.2 g/mol
InChI Key: QSTVDAZAPLNMPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium ionophore VIII involves the reaction of hexacyclohexylamine with 3-oxabutyramide under controlled conditions. The reaction typically requires a solvent such as nitrobenzene and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Lithium ionophore VIII primarily undergoes complexation reactions with lithium ions. It forms stable complexes with lithium ions due to its multiple oxygen binding sites .

Common Reagents and Conditions: The complexation reactions typically involve the use of solvents like nitrobenzene and water. The reaction conditions include maintaining a specific pH and temperature to ensure optimal complex formation .

Major Products: The major product of these reactions is the this compound-lithium ion complex, which is highly stable and can be used in various analytical applications .

Mechanism of Action

Lithium ionophore VIII functions by selectively binding to lithium ions through its multiple oxygen binding sites. This binding forms a stable complex that can be detected and measured using ion-selective electrodes. The molecular targets involved in this process include the lithium ions and the oxygen atoms in the ionophore .

Comparison with Similar Compounds

Comparison: Lithium ionophore VIII is unique due to its high selectivity for lithium ions over other cations such as sodium and potassium. This selectivity is attributed to its specific molecular structure, which allows for optimal binding with lithium ions. In comparison, other ionophores like valinomycin and nonactin have different selectivity profiles and are used for different cations .

Properties

IUPAC Name

2-[2,2-bis[[2-(dicyclohexylamino)-2-oxoethoxy]methyl]butoxy]-N,N-dicyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H83N3O6/c1-2-48(36-55-33-45(52)49(39-21-9-3-10-22-39)40-23-11-4-12-24-40,37-56-34-46(53)50(41-25-13-5-14-26-41)42-27-15-6-16-28-42)38-57-35-47(54)51(43-29-17-7-18-30-43)44-31-19-8-20-32-44/h39-44H,2-38H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTVDAZAPLNMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC(=O)N(C1CCCCC1)C2CCCCC2)(COCC(=O)N(C3CCCCC3)C4CCCCC4)COCC(=O)N(C5CCCCC5)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H83N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399932
Record name Lithium ionophore VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

798.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133338-85-9
Record name Lithium ionophore VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,Nâ?²,Nâ?²,Nâ?³,Nâ?³-Hexacyclohexyl-4,4â?²,4â?³-propylidynetris(3-oxabutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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